molecular formula C26H29N3O3 B11335293 N-({1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide

N-({1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide

Cat. No.: B11335293
M. Wt: 431.5 g/mol
InChI Key: RMUSNYOLWLVDPI-UHFFFAOYSA-N
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Description

N-({1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of benzodiazole, phenoxy, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenoxybutyl Group: The phenoxybutyl group is introduced via nucleophilic substitution reactions, where the phenoxy group is attached to a butyl chain, which is then linked to the benzodiazole core.

    Formation of the Furan-2-Carboxamide Moiety: The furan-2-carboxamide moiety is synthesized separately and then coupled with the benzodiazole-phenoxybutyl intermediate through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-({1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-({1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: It can be used as a probe to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-({1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors.

    Pathways Involved: The binding of the compound to its target can initiate or inhibit signaling pathways, leading to various biological effects. These pathways could include G-protein coupled receptor signaling, ion channel modulation, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-(1-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-BENZIMIDAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE: This compound shares a similar core structure but differs in the substitution pattern on the benzodiazole ring.

    N-(1-{1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)THIOPHENE-2-CARBOXAMIDE: This compound has a thiophene ring instead of a furan ring, which may alter its electronic properties and biological activity.

Uniqueness

N-({1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and development.

Properties

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-[[1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide

InChI

InChI=1S/C26H29N3O3/c1-19-12-13-20(2)24(17-19)32-15-7-6-14-29-22-10-5-4-9-21(22)27-25(29)18-28(3)26(30)23-11-8-16-31-23/h4-5,8-13,16-17H,6-7,14-15,18H2,1-3H3

InChI Key

RMUSNYOLWLVDPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4

Origin of Product

United States

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